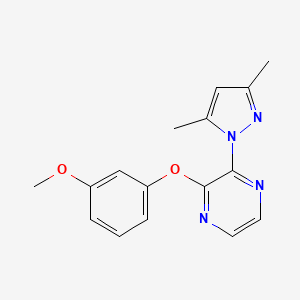

![molecular formula C17H16FN7O B6449976 3-fluoro-5-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine CAS No. 2640958-82-1](/img/structure/B6449976.png)

3-fluoro-5-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-fluoro-5-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields . Another synthesis method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Scientific Research Applications

Anticancer Applications

The compound’s unique structure makes it an intriguing candidate for anticancer research. Some studies have explored its potential as a targeted therapy against specific cancer types. Researchers investigate its interactions with cellular pathways, tumor growth inhibition, and potential synergies with existing chemotherapeutic agents .

Antimicrobial Properties

The compound’s fluoro-substituted pyridine ring contributes to its antimicrobial activity. Investigations have focused on its efficacy against bacterial and fungal pathogens. Understanding its mechanism of action and potential resistance patterns is crucial for developing novel antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

Preclinical studies suggest that this compound exhibits analgesic and anti-inflammatory properties. Researchers explore its impact on pain pathways, inflammation mediators, and potential applications in chronic pain management .

Antioxidant Potential

The presence of the triazolo[4,3-b]pyridazin-6-yl moiety may confer antioxidant properties. Investigations aim to elucidate its radical-scavenging abilities and potential therapeutic relevance in oxidative stress-related conditions .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors: The compound’s structure resembles known carbonic anhydrase inhibitors. Researchers study its binding affinity and potential applications in treating conditions like glaucoma and epilepsy . b. Cholinesterase Inhibitors: Investigations explore its interactions with acetylcholinesterase and butyrylcholinesterase, relevant for Alzheimer’s disease and other neurodegenerative disorders . c. Alkaline Phosphatase Inhibitors: The compound’s carbonyl group may play a role in inhibiting alkaline phosphatase. Researchers investigate its effects on bone health and other physiological processes . d. Anti-Lipase Activity: Studies examine its impact on lipid metabolism and obesity-related disorders . e. Aromatase Inhibitors: The compound’s potential as an aromatase inhibitor is of interest in breast cancer research .

Antiviral Applications

Researchers explore the compound’s interactions with viral proteins and its potential as an antiviral agent. Its unique scaffold may offer advantages in drug design against specific viruses .

Antitubercular Agents

Given the global burden of tuberculosis, investigations focus on identifying novel antitubercular compounds. The compound’s structure warrants exploration as a potential therapeutic agent against Mycobacterium tuberculosis .

Mechanism of Action

Target of Action

Similar compounds with a pyrazine ring have been studied for their utility in rational drug design .

Mode of Action

It’s worth noting that similar compounds have shown promising results in anti-cancer studies . For instance, a compound named RB7 was found to incite the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Biochemical Pathways

It’s known that similar compounds have been found to affect the mitochondrial apoptotic pathway .

Pharmacokinetics

The compound’s anti-cancer properties have been effectively screened, and the results are promising .

Result of Action

The compound has shown promising results in anti-cancer studies. For instance, a similar compound named RB7 had remarkable anti-cancer activity on HT-29 cells . It was found to incite the mitochondrial apoptotic pathway, leading to cell death .

Action Environment

It’s worth noting that the efficacy of similar compounds has been effectively screened under laboratory conditions .

properties

IUPAC Name |

(5-fluoropyridin-3-yl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN7O/c18-14-3-11(4-19-5-14)17(26)24-8-12-6-23(7-13(12)9-24)16-2-1-15-21-20-10-25(15)22-16/h1-5,10,12-13H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRTVJJDAMEKPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)C5=CC(=CN=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B6449893.png)

![methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B6449895.png)

![5-fluoro-6-(propan-2-yl)-2-[4-(quinoxaline-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449898.png)

![3-(3-methylthiophen-2-yl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6449925.png)

![2-[5-(2,3-dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449933.png)

![3-(2-{4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6449936.png)

![9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6449940.png)

![5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449948.png)

![5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449951.png)

![4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B6449955.png)

![3-fluoro-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6449981.png)